3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
CAS No.: 953935-30-3
Cat. No.: VC7108309
Molecular Formula: C21H26N2O4
Molecular Weight: 370.449
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953935-30-3 |
|---|---|
| Molecular Formula | C21H26N2O4 |
| Molecular Weight | 370.449 |
| IUPAC Name | 3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C21H26N2O4/c1-25-18-12-17(13-19(14-18)26-2)21(24)22-8-9-23-10-11-27-20(15-23)16-6-4-3-5-7-16/h3-7,12-14,20H,8-11,15H2,1-2H3,(H,22,24) |
| Standard InChI Key | VWPAEQLBLOETIL-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)OC |
Introduction
3,5-Dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a complex organic compound that has garnered significant attention in various scientific fields due to its unique structural features and potential biological activities. This compound belongs to the class of benzamides, specifically a substituted benzamide, and is characterized by the presence of two methoxy groups on the benzene ring and a morpholine moiety linked through an ethyl chain.
Key Characteristics:
-
CAS Number: 953914-34-6
-
Molecular Formula: Not explicitly provided, but the compound has a molecular weight of 370.4 g/mol.
-
Classification: Organic amide, specifically a substituted benzamide.
Synthesis of 3,5-Dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
The synthesis of this compound typically involves several steps, often requiring polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic attacks. Strong bases like sodium hydride or potassium carbonate are commonly used to deprotonate the amine and promote the formation of the desired product.
Synthesis Steps:
-
Preparation of Intermediates: This involves the synthesis of key precursors necessary for the final coupling reactions.
-
Coupling Reactions: These are typically carried out under controlled conditions, including temperature and solvent choice.
-
Purification: Final purification steps are crucial to obtain a high-purity product.
Chemical Reactions:
-
Nucleophilic Substitution: Possible due to the presence of the benzamide structure.
-
Hydrogen Bonding: The morpholine moiety can participate in hydrogen bonding, enhancing interactions with biological targets.
Biological Activity and Potential Applications
The compound's mechanism of action involves interaction with specific biological targets. The morpholine moiety may enhance binding affinity due to its ability to engage in multiple interactions with target molecules. Additionally, the sulfonamide group (if present in derivatives) can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
Potential Applications:
-
Medicinal Chemistry: Due to its potential biological activities, it is of interest in drug development.
-
Pharmacology: Its interactions with biological targets make it a candidate for further pharmacological studies.
Comparison with Similar Compounds
Other compounds with similar structures, such as 3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide, also exhibit interesting chemical and biological properties. These compounds often feature different substituents on the benzamide structure, which can alter their reactivity and biological activity.
Comparison Table:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,5-Dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide | Two methoxy groups, morpholine moiety | Potential biological activity, medicinal chemistry applications |
| 3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide | Fluorine atom, morpholine moiety | Different reactivity due to fluorine, potential in pharmacology |
| 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide | Fluoro and methoxy groups, sulfonamide moiety | Enhanced biological activity due to sulfonamide group |
Future Research Directions
Further research is needed to fully elucidate the biological pathways and interactions of 3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide. Techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy could provide valuable insights into its molecular interactions.
Research Needs:
-
Biological Target Identification: Understanding which biological targets the compound interacts with.
-
Pharmacokinetic Studies: Investigating its absorption, distribution, metabolism, and excretion (ADME) properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume